alphaN-Methoxycarbonyl-L-glutamine
Description
alphaN-Methoxycarbonyl-L-glutamine is a chemically modified derivative of L-glutamine, where a methoxycarbonyl (CH₃O-CO-) group is attached to the alpha-amino group of the glutamine backbone. This modification serves as a protective group, commonly employed in peptide synthesis to prevent unwanted side reactions during coupling steps.
Its applications likely align with other protected glutamine derivatives, including use in bioconjugation, drug delivery systems, and enzymatic studies .
Properties
CAS No. |
93299-46-8 |
|---|---|
Molecular Formula |
C7H12N2O5 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2S)-5-amino-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O5/c1-14-7(13)9-4(6(11)12)2-3-5(8)10/h4H,2-3H2,1H3,(H2,8,10)(H,9,13)(H,11,12)/t4-/m0/s1 |
InChI Key |
KNFPUUZTNLBLJC-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
COC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbomethoxy-L-glutamine typically involves the reaction of L-glutamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Carbomethoxy-L-glutamine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Carbomethoxy-L-glutamine undergoes various chemical reactions, including:
Hydrolysis: The carbomethoxy group can be hydrolyzed under acidic or basic conditions to yield L-glutamine and methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbomethoxy group is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Reagents such as sodium azide or amines can be used in the presence of catalysts like palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Produces L-glutamine and methanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Results in oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
N-Carbomethoxy-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and as a potential modulator of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Carbomethoxy-L-glutamine involves its interaction with cellular enzymes and metabolic pathways. It can be hydrolyzed to release L-glutamine, which is a key amino acid involved in protein synthesis, energy production, and cellular signaling. The carbomethoxy group may also interact with specific molecular targets, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare alphaN-Methoxycarbonyl-L-glutamine with structurally related glutamine derivatives, focusing on key functional groups, physicochemical properties, and applications:
Table 1: Comparison of Glutamine Derivatives
Key Findings :
However, its cleavage conditions remain less documented compared to Boc (acid-sensitive) or Fmoc (base-sensitive) . In contrast, N-Acetyl-L-glutamine lacks a labile protective group, making it unsuitable for synthesis but ideal for metabolic studies due to its stability .
Solubility and Stability :
- Derivatives with hydrophobic groups (e.g., Fmoc, phenylacetyl) exhibit reduced aqueous solubility but enhanced compatibility with organic solvents, critical for SPPS .
- N5,N5-Dimethyl-L-glutamine’s side-chain modification reduces its recognition by glutaminase enzymes, highlighting how structural tweaks can modulate biological interactions .
Biological and Industrial Applications :
- Nα-Fmoc-L-glutamine is a gold standard in SPPS due to its balance of solubility and orthogonal protection .
- Phenylacetyl derivatives are explored in prodrugs to improve blood-brain barrier penetration, leveraging their lipophilicity .
Contrast with this compound :
- vs. Nα-Boc-L-glutamine : The methoxycarbonyl group may offer milder deprotection conditions than Boc (which requires strong acids like TFA), but this remains speculative without direct data .
- vs. N-Acetyl-L-glutamine : Unlike the acetylated form, this compound’s protective group is designed for temporary masking, enabling sequential synthesis steps .
Research Implications and Gaps
While this compound shares functional parallels with its analogs, its distinct protective group warrants further investigation into:
- Deprotection Efficiency : Optimal conditions for removing the methoxycarbonyl group without damaging the peptide backbone.
- Enzymatic Compatibility : Whether the smaller protective group interferes less with enzyme-active sites compared to Boc/Fmoc.
Current literature emphasizes Boc and Fmoc derivatives, leaving methoxycarbonyl variants underexplored . Bridging this gap could expand the toolkit for peptide chemists seeking intermediate protective strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
